17|A-Deacetyltanghinin

Descripción

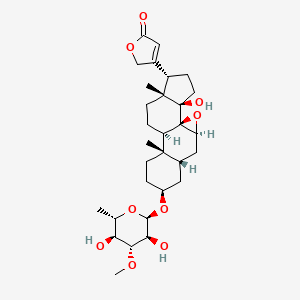

17|A-Deacetyltanghinin (CID 21637810) is a complex polycyclic compound with the molecular formula C₃₀H₄₄O₉ and a molecular weight of 560.67 g/mol. Its structure includes a pentacyclic core with fused rings and multiple oxygen-containing functional groups, such as hydroxyl, methoxy, and ketone moieties . The compound’s stereochemistry is highly defined, as evidenced by its SMILES and InChI representations, which specify the spatial arrangement of substituents. For example, the SMILES string highlights the presence of a furanone ring and a substituted oxolane system, while the InChIKey (LVGNJQMAMYJAIL-FWMNQDIBSA-N) encodes its stereochemical uniqueness .

The compound’s structural complexity aligns with bioactive natural products, particularly cardiac glycosides or steroidal derivatives, though its exact biological activity remains uncharacterized in the provided evidence.

Propiedades

Fórmula molecular |

C30H44O9 |

|---|---|

Peso molecular |

548.7 g/mol |

Nombre IUPAC |

3-[(1R,3S,5S,7S,10S,11R,14R,15S,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1 |

Clave InChI |

LVGNJQMAMYJAIL-SDRANUSUSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method of obtaining 17α-Deacetyltanghinin is through isolation from natural sources, specifically the air-dried leaves of Cerbera odollam . The process involves solvent extraction followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for 17α-Deacetyltanghinin. The compound is mainly produced in research laboratories for scientific studies .

Análisis De Reacciones Químicas

Types of Reactions: 17α-Deacetyltanghinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

17α-Deacetyltanghinin has several scientific research applications, including:

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 17|A-Deacetyltanghinin, we compare its structural and predicted properties with related compounds.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted CCS (Ų) | |

|---|---|---|---|---|---|

| 17 | A-Deacetyltanghinin | C₃₀H₄₄O₉ | 560.67 | Hydroxyl, Methoxy, Ketone | 245.9 (neutral) |

| Tanghinin (parent) | C₃₂H₄₆O₁₀ | 602.70 | Acetyl, Hydroxyl, Methoxy | N/A | |

| Digoxin | C₄₁H₆₄O₁₄ | 780.94 | Lactone, Hydroxyl, Sugar | ~280–300 (varies) | |

| Ouabain | C₂₉H₄₄O₁₂ | 584.66 | Lactone, Hydroxyl, Rhamnose | 220–240 (neutral) |

Key Observations :

Structural Complexity: 17|A-Deacetyltanghinin lacks the acetyl group present in its parent compound, Tanghinin, which likely reduces its hydrophobicity compared to the acetylated form .

Collision Cross-Section (CCS) :

- The CCS of 17|A-Deacetyltanghinin (245.9 Ų) is smaller than that of Digoxin (~280–300 Ų), implying a more compact conformation in gas-phase analyses . This property could enhance its detectability in mass spectrometry workflows.

Functional Group Diversity: The compound’s methoxy and ketone groups differentiate it from Ouabain, which relies on a rhamnose sugar for receptor binding. This suggests 17|A-Deacetyltanghinin may interact with non-canonical targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.